![molecular formula C10H12O2 B12066894 (2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
(2R)-2-[(4-methylphenoxy)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(4-methylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(4-methylphenoxy)methyl]oxirane typically involves the reaction of (4-methylphenoxy)methanol with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide in the presence of an oxidizing agent like hydrogen peroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
(2R)-2-[(4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
科学研究应用
(2R)-2-[(4-methylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of (2R)-2-[(4-methylphenoxy)methyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with enzymes and other biological molecules, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R)-2-[(4-nitrophenoxy)methyl]oxirane
- (2R)-2-[(4-chlorophenoxy)methyl]oxirane
- (2R)-2-[(4-methoxyphenoxy)methyl]oxirane
Uniqueness
(2R)-2-[(4-methylphenoxy)methyl]oxirane is unique due to the presence of the methyl group on the phenoxy moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The methyl group can also affect the compound’s physical properties, such as solubility and boiling point.
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
(2R)-2-[(4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI 键 |
CUFXMPWHOWYNSO-JTQLQIEISA-N |
手性 SMILES |
CC1=CC=C(C=C1)OC[C@H]2CO2 |
规范 SMILES |
CC1=CC=C(C=C1)OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


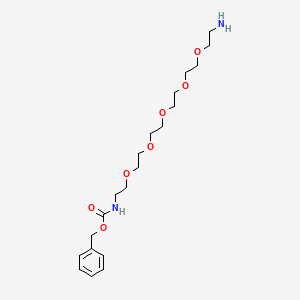
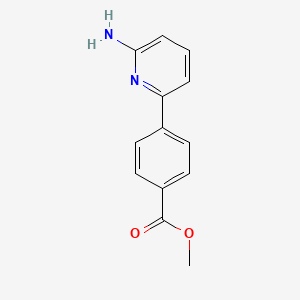
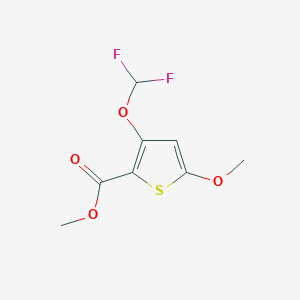
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
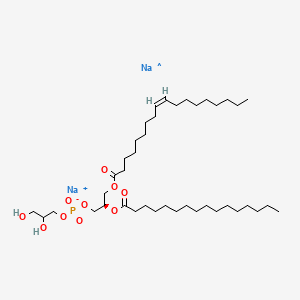
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
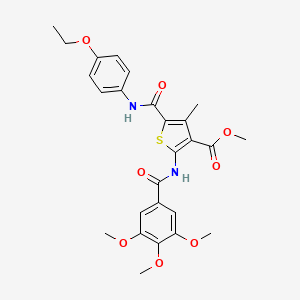
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)
